molecular formula C19H28O2 B116756 17-epi-Testosterone-d3 CAS No. 171199-96-5

17-epi-Testosterone-d3

Cat. No.: B116756
CAS No.: 171199-96-5
M. Wt: 291.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-ZWGJEZJDSA-N
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Description

17-epi-Testosterone-d3 is a lab-synthesized derivative of testosterone. It is utilized in scientific research to investigate the physiological impacts of testosterone. This compound is particularly valuable in the examination of testosterone’s effects on diverse tissues, organs, and systems, including the reproductive system, cardiovascular system, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Testosterone-d3 involves the incorporation of deuterium atoms at specific positions in the testosterone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and catalysts under controlled conditions to ensure the precise placement of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: 17-epi-Testosterone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can yield a wide range of products depending on the functional groups involved .

Scientific Research Applications

17-epi-Testosterone-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled internal standard for testosterone testing or isotope dilution methods by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    Biology: Investigates the physiological effects of testosterone on various tissues and organs, including the reproductive and cardiovascular systems.

    Medicine: Studies the role of testosterone in health and disease, including its effects on muscle mass, bone density, and overall metabolism.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools, as well as in quality control and assurance processes

Mechanism of Action

The mechanism of action of 17-epi-Testosterone-d3 involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in various physiological processes. This interaction can lead to changes in protein synthesis, cell growth, and differentiation. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of reproductive and metabolic functions .

Comparison with Similar Compounds

Uniqueness of 17-epi-Testosterone-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in scientific research, particularly in studies involving testosterone metabolism and its physiological effects .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i6D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGGOZAMZWBJJ-ZWGJEZJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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